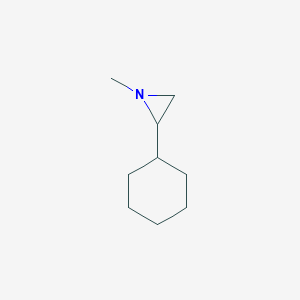
2-Cyclohexyl-1-methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1-methylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-methylaziridine can be achieved through several methods. One common approach involves the cyclization of 2-chloroethylamine with a base, leading to the formation of the aziridine ring . Another method includes the reaction of aminoethanol with a sulfate ester, followed by base-induced sulfate elimination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-1-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and hydrazones are major products.
Reduction: Amines are the primary products.
Substitution: Various substituted aziridines are formed depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexyl-1-methylaziridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1-methylaziridine involves its interaction with molecular targets and pathways. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the modification of proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound with a simpler structure.
1-Methylaziridine: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylaziridine: Similar structure but without the methyl group.
Uniqueness
2-Cyclohexyl-1-methylaziridine is unique due to the presence of both the cyclohexyl and methyl groups, which influence its reactivity and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
114358-62-2 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-cyclohexyl-1-methylaziridine |
InChI |
InChI=1S/C9H17N/c1-10-7-9(10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
Clé InChI |
OYRQIIREKCOONN-UHFFFAOYSA-N |
SMILES canonique |
CN1CC1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















